molecular formula C17H24N4O3S B5539040 N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide

N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide

Cat. No. B5539040
M. Wt: 364.5 g/mol
InChI Key: RFZRLEOOKLJEKI-HUUCEWRRSA-N
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Description

The compound "N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide" is a complex organic molecule. Its structure and properties suggest its potential in various chemical and pharmaceutical applications. However, we focus strictly on its chemical synthesis, molecular structure, reactions, and physical and chemical properties without delving into drug usage, dosages, or side effects.

Synthesis Analysis

The synthesis process of similar methanesulfonamide derivatives involves multiple steps, including ethoxycarbonylation, alkylation, hydrolysis, and decarboxylation, leading to various methanesulfonamide compounds. This synthesis methodology provides a pathway for creating complex molecules with potential biological activity, as seen in derivatives evaluated for HMG-CoA reductase inhibition (Watanabe et al., 1997; Yee et al., 2002).

Molecular Structure Analysis

The molecular and supramolecular structures of related sulfonamide derivatives show variations in bond angles and torsion angles, influencing their molecular conformations and interactions, such as hydrogen bonding and π-π stacking (Jacobs et al., 2013; Dodoff et al., 2004).

Chemical Reactions and Properties

Sulfonamide derivatives participate in various chemical reactions, including one-pot syntheses, disulfonylations, and rearrangements, leading to diverse structural motifs and potential biological activities. These reactions reflect the compounds' reactivity and functional versatility (Sharma & Bhuyan, 2014; Tamaddon & Azadi, 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of similar compounds are determined by their molecular structure. The crystal structures often reveal significant information about intermolecular interactions, which can affect solubility and melting points (Butin et al., 1996; Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, depend largely on the functional groups present in the molecule. The sulfonamide group, in particular, is known for its potential in forming hydrogen bonds and engaging in chemical reactions, influencing the overall chemical behavior of the compounds (Rubtsova et al., 2020; Mphahlele & Maluleka, 2021).

Scientific Research Applications

Cholesterol Biosynthesis Inhibition

The methanesulfonamide pyrimidine-substituted compounds, including N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide, have been synthesized and evaluated for their ability to inhibit HMG-CoA reductase. This enzyme is crucial in cholesterol biosynthesis. One of the compounds in this series showed significant potency, being approximately 100 times more potent than pravastatin in inhibiting cholesterol biosynthesis in rat isolated hepatocytes (Watanabe et al., 1997).

High Yield Synthesis of Furylmethane Derivatives

A two-phase system was investigated for the high-yield production of tri(furyl)methane from furfural and furan, involving methanesulfonamide pyrimidine-related compounds. This method significantly reduces polymer formation and increases yield (Shinde & Rode, 2017).

Catalytic Activity in Organic Synthesis

The compound has been used in a novel, mild, and efficient one-pot synthesis of 2-amino-3-cyanopyridines, demonstrating its utility as a catalyst in organic synthesis (Tamaddon & Azadi, 2018).

Structural Studies and Molecular Interactions

This compound and its derivatives have been subjects of extensive structural studies. These studies involve characterization using techniques like nuclear magnetic resonance, infrared, and mass spectrometry, contributing to a better understanding of molecular interactions and geometries (Mphahlele & Maluleka, 2021).

Proton Brake Mechanism

Research into the proton brake mechanism in N-Pyridyl-2-iso-propylaniline derivatives, related to methanesulfonamide pyrimidines, has provided insights into molecular rotation and interaction dynamics. This has potential implications for the design of molecular machines and sensors (Furukawa et al., 2020).

Potential Ligands for Metal Coordination

Studies on sulfonamide derivatives, including methanesulfonamides, have shown their potential as ligands for metal coordination. This research contributes to the field of coordination chemistry and the development of new metal complexes with various applications (Jacobs, Chan, & O'Connor, 2013).

properties

IUPAC Name

N-[(3S,4R)-1-[[2-(furan-2-yl)pyrimidin-5-yl]methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-3-5-14-11-21(12-15(14)20-25(2,22)23)10-13-8-18-17(19-9-13)16-6-4-7-24-16/h4,6-9,14-15,20H,3,5,10-12H2,1-2H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZRLEOOKLJEKI-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C)CC2=CN=C(N=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)CC2=CN=C(N=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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